molecular formula C12H14O4 B2566370 4-Oxo-4-(phenethyloxy)butanoic acid CAS No. 153824-41-0

4-Oxo-4-(phenethyloxy)butanoic acid

Cat. No.: B2566370
CAS No.: 153824-41-0
M. Wt: 222.24
InChI Key: IRVZRNOWHCEDRV-UHFFFAOYSA-N
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Description

4-Oxo-4-(phenethyloxy)butanoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by the presence of a ketone group (4-oxo) and a phenethyloxy group attached to a butanoic acid backbone. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(phenethyloxy)butanoic acid typically involves the esterification of phenethyl alcohol with succinic anhydride, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-(phenethyloxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenethyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Oxo-4-(phenethyloxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(phenethyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Oxo-4-(4-phenoxyphenyl)butanoic acid
  • 4-Oxo-4-(4-phenylphenyl)butanoic acid
  • 4-Oxo-4-phenylbutyric acid

Comparison: 4-Oxo-4-(phenethyloxy)butanoic acid is unique due to its specific phenethyloxy group, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the phenethyloxy group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

4-oxo-4-(2-phenylethoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11(14)6-7-12(15)16-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVZRNOWHCEDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 500 mL round bottom flask, fitted with a reflux, condenser, succinic anhydride (10.03 g, 1.2 eq.) and dimethylaminopyridine (10.2 g, 1 eq.) and benzyl alcohol (9.01 g, 1 eq.) in MTBE (250 mL) were combined. The reaction mixture was placed under inert atmosphere and stirred in an oil bath at 68° C. for 4 hours. The reaction was then quenched with a solution of 10% NaHCO3 and extracted with MTBE. The organic layer was washed with NaHCO3 and brine. The organic layer was collected, dried using MgSO4, and concentrated to give a white solid. The crude product was purified using column chromatography to give 14.1 g of white crystals.
Quantity
10.03 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
9.01 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One

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